N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicine, agriculture, and material science.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)12-10-14-13-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAISZMYNPHYFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into the desired compound through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research has shown its potential as an anticonvulsant and anticancer agent.
Industry: It is used in the development of agrochemicals and plant protection agents.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to the inhibition of viral replication by interfering with viral enzymes or proteins . The compound’s antifungal and antibacterial properties are linked to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A structurally similar compound with different biological activities.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the chlorophenyl and heterocyclic core but differ in the heteroatoms present in the ring.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of sulfur and nitrogen in the thiadiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a thiadiazole ring and a 4-chlorophenyl group, which are believed to enhance its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial strains and fungal pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Inhibitory |
| Candida albicans | Antifungal |
| Aspergillus niger | Antifungal |
The compound's mechanism of action appears to involve interference with essential cellular processes in microorganisms, potentially targeting specific enzymes or pathways critical for microbial growth and survival .
Anticancer Activity
This compound has also been studied for its anticancer properties. Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induces cell cycle arrest at S phase |
| HepG2 (liver cancer) | 15.0 | Increases Bax/Bcl-2 ratio; activates caspase 9 |
The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms . Notably, compounds derived from this compound have shown higher selectivity for cancer cells compared to normal cells, suggesting potential for therapeutic applications .
The exact molecular targets and pathways affected by this compound are still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in cell proliferation and survival. For instance:
- Enzyme Inhibition : The compound may bind to active sites on enzymes critical for metabolic processes in both microbial and cancer cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in signaling pathways that regulate cell growth and apoptosis .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : React thiosemicarbazide with appropriate carboxylic acid derivatives.
- Acylation Reaction : The intermediate thiadiazole is acylated with acetic anhydride or acetic acid derivatives in the presence of a base such as triethylamine.
Optimizing reaction conditions and selecting appropriate reagents are crucial for improving yield and purity .
Case Studies
Several studies have highlighted the promising biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus, with an MIC of 32 µg/mL. The study suggested potential applications in developing new antimicrobial agents .
- Anticancer Potential Evaluation : In vitro studies showed that derivatives based on this compound significantly inhibited the growth of MCF-7 and HepG2 cells more effectively than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
